molecular formula C15H14N4O B2868509 N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)PROPANAMIDE CAS No. 847387-42-2

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)PROPANAMIDE

Cat. No.: B2868509
CAS No.: 847387-42-2
M. Wt: 266.304
InChI Key: FKIILIYKQPIWKP-UHFFFAOYSA-N
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Description

N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a phenyl ring, which is further substituted with a propanamide group at the meta position. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and agrochemical applications. The imidazo[1,2-a]pyrimidine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-14(20)17-12-6-3-5-11(9-12)13-10-19-8-4-7-16-15(19)18-13/h3-10H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIILIYKQPIWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)PROPANAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyridine with α-bromoketones under mild and metal-free conditions . Another approach uses gold nanoparticles as a catalyst to facilitate the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve scalable green chemistry approaches. For instance, the use of environmentally friendly catalysts and solvents can be employed to minimize waste and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs include derivatives with modifications to the heterocyclic core, substituent patterns, or amide groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups
N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide (Target) Imidazo[1,2-a]pyrimidine 3-phenylpropanamide Propanamide, phenyl, imidazo-pyrimidine
2-Phenylimidazo[1,2-a]pyrimidin-3-amine () Imidazo[1,2-a]pyrimidine 2-phenyl, 3-amine Amine, phenyl
2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine () Imidazo[4,5-b]pyridine 3-ethylsulfonyl, 2-pyridyl, 3-methyl, 6-trifluoromethyl Trifluoromethyl, sulfonyl, pyridyl
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide () Pyridine-thiazole hybrid Methylsulfonyl, carboxamide, 3-pyridyl-thiazole Sulfonamide, carboxamide, thiazole

Key Observations :

  • The imidazo[1,2-a]pyrimidine core in the target compound differs from imidazo[4,5-b]pyridine () in ring fusion positions, altering electronic distribution and steric bulk.
  • Trifluoromethyl -substituted analogs () exhibit enhanced lipophilicity (logP ~3.5–4.0), whereas the target compound’s logP is estimated to be lower (~2.8–3.2) due to the polar amide group.

Biological Activity

N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide is a compound belonging to the imidazo[1,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4C_{16}H_{16}N_{4} with a molecular weight of 284.32 g/mol. The compound features an imidazo[1,2-a]pyrimidine core fused to a phenyl group and connected to a propanamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, affecting cellular function and proliferation.
  • Receptor Modulation : It can interact with receptors that play critical roles in signaling pathways related to cancer and inflammation.
  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have reported the anticancer properties of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF7 (Breast)12.5
A549 (Lung)26
HepG2 (Liver)7.4

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of this compound on MCF7 cells. Results demonstrated a dose-dependent reduction in cell viability, alongside increased apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Evaluation : In a separate investigation, the compound was tested against E. coli and showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlighted its potential as a lead compound for developing new antibiotics.

Research Findings

Recent advancements in drug design have emphasized the importance of imidazo[1,2-a]pyrimidines in medicinal chemistry. The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameActivity TypeIC50/EffectivenessReference
N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-(trifluoromethyl)benzamideAnticancerIC50 = 7.01 µM (HeLa)
N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)isobutyramideAntimicrobialMIC = 32 µg/mL

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